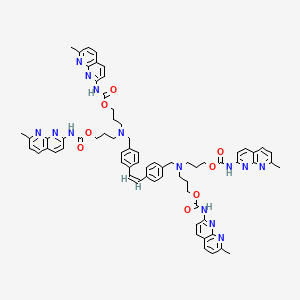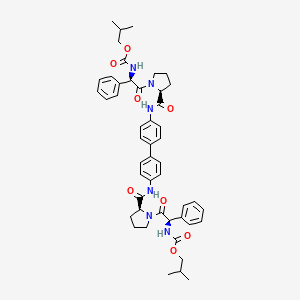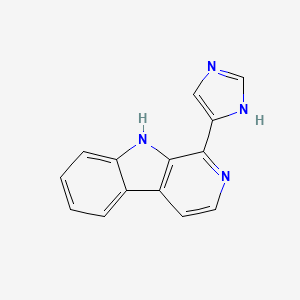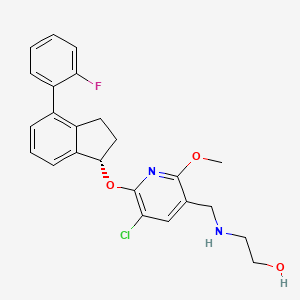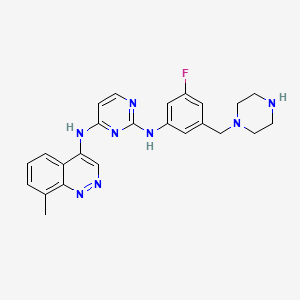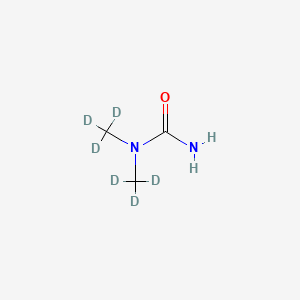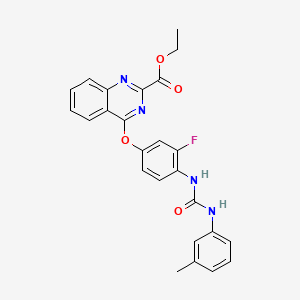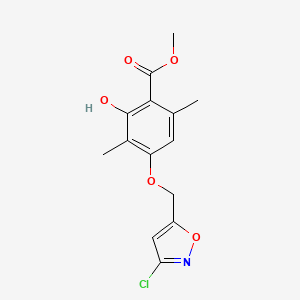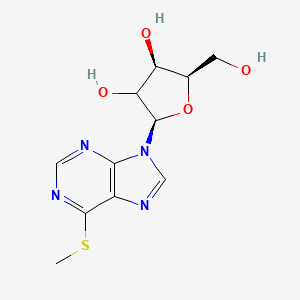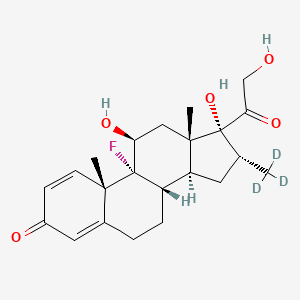
Ajugalide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajugalide D is a neoclerodane diterpenoid compound isolated from the plant Ajuga taiwanensis, which belongs to the Lamiaceae family . This compound is part of a group of bioactive metabolites known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties .
Méthodes De Préparation
Ajugalide D is typically isolated from the herb Ajuga taiwanensis through phytochemical investigation . The isolation process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques and its structure elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
Ajugalide D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Ajugalide D has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ajugalide D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . In cancer cells, this compound induces apoptosis (programmed cell death) by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparaison Avec Des Composés Similaires
Ajugalide D is structurally similar to other neoclerodane diterpenoids such as ajugalide A, ajugalide B, and ajugalide C . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include ajugapantin A and ajugamarin C1, which also exhibit antimicrobial and cytotoxic properties .
Propriétés
Formule moléculaire |
C21H32O6 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
methyl (1R,4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1 |
Clé InChI |
BDMPRXRGZXNSLR-WLOBYMLMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)C(=O)OC)C)O |
SMILES canonique |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



